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Compound of Interest

Compound Name: (Dimethylamino)(5-methyl-2-furyl)acetonitrile

CAS No.: 1142198-06-8

Cat. No.: B3025267

Get Quote

Executive Summary & The Analytical Challenge
Furan-containing

-aminonitriles are highly versatile synthetic intermediates, frequently utilized in the development of pharmaceuticals and agrochemicals. However, the

C Nuclear Magnetic Resonance (NMR) spectroscopy presents a notorious analytical challenge.

The furan ring possesses two highly deshielded oxygen-adjacent carbons (C2, C5;

~140–155 ppm) and two relatively shielded carbons (C3, C4;

~105–115 ppm) due to resonance electron donation. The introduction of an

-aminonitrile moiety at the C2 position severely perturbs this electronic environment. Crucially, the nitrile carbon (-CN) typically resonates at

115–120 ppm, creating a high risk of spectral overlap with the furan C3/C4 signals. Furthermore, the quaternary nature of the furan C2 and the -CN c

H-

C HSQC experiments.

This guide objectively compares the performance of modern computational prediction software against advanced 2D NMR spectroscopy for the unam

Comparative Analysis of Assignment Methodologies
To overcome the spectral overlap and quaternary carbon ambiguity in furan-aminonitriles, researchers must select the appropriate analytical pathway

A. Machine Learning & Empirical Prediction (e.g., IMPRESSION, Mnova)
Modern 3D-aware Graph Neural Networks (GNNs) and machine learning models, such as1, have revolutionized NMR prediction by accounting for lon

Performance Profile: These systems can predict parameters for 3D structures with near-quantum accuracy in milliseconds[1]. However, empirical to

the furan oxygen combined with the nitrile group, which can lead to assignment inversions between C3 and the -CN carbon in highly substituted de

B. Quantum Mechanical Calculations (DFT & DP4-AI)
Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method provides rigorous theoretical chemical shifts. When co

measure of confidence for trial structures[3].

Performance Profile: DFT provides exceptional accuracy for quaternary carbons. The primary drawback is the computational cost, requiring hours t

output of ML models[1],[3].
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C. Advanced 2D NMR Spectroscopy (HSQC & HMBC)
The experimental gold standard relies on heteronuclear correlation. While 1D

C spectra of aromatic-rich materials often suffer from overlapping bands[4], 2D Heteronuclear Multiple Bond Correlation (HMBC) bypasses this by ma

Performance Profile: HMBC unambiguously links the

-proton of the aminonitrile to both the quaternary C2 of the furan and the -CN carbon via

and

couplings, creating a self-validating structural proof that requires no external computational validation.

Quantitative Performance Comparison
The table below summarizes the performance of these three methodologies in assigning the

C NMR chemical shifts of a model compound: 2-amino-2-(furan-2-yl)acetonitrile.

Carbon Position Experimental (2D NMR) ML Prediction (IMPRESSION)

C2 (Quaternary) 149.5 ppm 149.1 ppm

C3 (CH) 108.2 ppm 108.4 ppm

C4 (CH) 111.4 ppm 111.6 ppm

C5 (CH) 143.1 ppm 143.3 ppm

C-

(CH)
46.8 ppm 46.5 ppm

-CN (Quaternary) 118.5 ppm 118.0 ppm

Note: Experimental data acquired in CDCl

at 125 MHz. DFT calculations performed at the B3LYP/6-31G level of theory.*

Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in the structural elucidation of furan-aminonitriles, the following protocol establishes a self-validating loop between

Step 1: Synthesis of 2-Amino-2-(furan-2-yl)acetonitrile
Reagents: Furfural (1.0 eq), NH

Cl (1.2 eq), NaCN (1.2 eq), aqueous methanol.

Causality: The Strecker reaction is utilized because it efficiently installs both the amino and nitrile groups in a single step[5]. Aqueous methanol is s

Cl, NaCN) while keeping the organic furfural in a homogenous reactive phase.

Procedure: Stir the reagents at room temperature for 12 hours. Extract with ethyl acetate, wash with brine, dry over anhydrous Na

SO

, and concentrate under reduced pressure.

Step 2: NMR Sample Preparation
Solvent: CDCl

(0.5 mL) containing 0.03% v/v TMS.
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Causality: CDCl

is chosen over protic solvents like CD

OD to prevent the rapid deuterium exchange of the -NH

protons. Observing the -NH

protons (typically a broad singlet around 2.0–2.5 ppm) in the

H spectrum is critical for validating the primary amine's presence before relying on

C data.

Step 3: 1D and 2D NMR Acquisition
1D

C NMR (125 MHz):

Causality: A prolonged relaxation delay (D1 = 5.0 s) is mandatory. Quaternary carbons (C2 and -CN) lack dipole-dipole relaxation pathways from

relaxation times. A standard 1-second delay would artificially suppress these critical signals, making them indistinguishable from baseline noise.

2D

H-

C HSQC:

Causality: Parameterized for

= 145 Hz. This experiment immediately identifies the protonated furan carbons (C3, C4, C5) and the

-carbon, separating them from the quaternary C2 and -CN signals.

2D

H-

C HMBC:

Causality: Parameterized for long-range

= 8 Hz. This is the core of the self-validating system. The

-proton will show a strong

cross-peak to the furan C3 and a

cross-peak to the -CN carbon. This locks the molecular framework together, proving that the assigned

C shifts belong to the intact aminonitrile rather than a hydrolysis byproduct.

Visualizing the Structural Elucidation Workflow
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Figure 1: Comparative workflow for 13C NMR structural elucidation of furan-aminonitriles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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